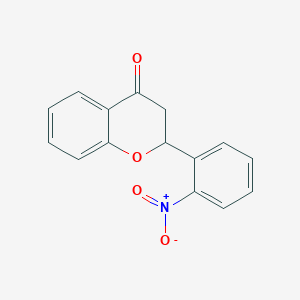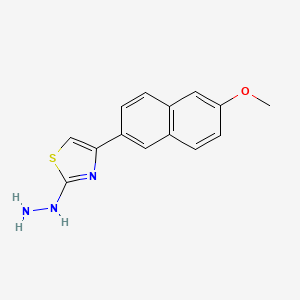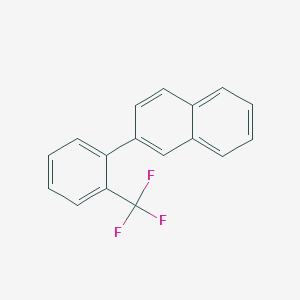
2-(2-(Trifluoromethyl)phenyl)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trifluoromethyl)phenyl)naphthalene is an organic compound with the molecular formula C17H11F3 It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the common methods to synthesize 2-(2-(Trifluoromethyl)phenyl)naphthalene involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative of the trifluoromethylphenyl group and a halogenated naphthalene compound. The reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction conditions usually involve heating the mixture in a solvent like toluene or ethanol under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems and advanced purification techniques such as chromatography ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)naphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Substitution: Electrophilic aromatic substitution reactions can occur, where the trifluoromethyl group can influence the reactivity of the phenyl ring towards electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Reduced aromatic rings.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluoromethyl)phenyl)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including its role as a ligand in biochemical assays.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)naphthalene depends on its application. In biological systems, the trifluoromethyl group can enhance the lipophilicity of the compound, allowing it to interact more effectively with lipid membranes and proteins. This can influence the compound’s binding affinity and specificity towards molecular targets such as enzymes or receptors. The naphthalene moiety can also participate in π-π interactions, further stabilizing the compound’s binding to its target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylamine
- 2-(Trifluoromethyl)phenylmethanol
Uniqueness
2-(2-(Trifluoromethyl)phenyl)naphthalene is unique due to the combination of the trifluoromethyl group and the naphthalene moiety. The trifluoromethyl group imparts high lipophilicity and metabolic stability, while the naphthalene structure provides rigidity and the potential for π-π interactions. This combination makes the compound particularly valuable in applications requiring both stability and specific molecular interactions.
Eigenschaften
Molekularformel |
C17H11F3 |
|---|---|
Molekulargewicht |
272.26 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)phenyl]naphthalene |
InChI |
InChI=1S/C17H11F3/c18-17(19,20)16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI-Schlüssel |
VSJZVMSGQRZZMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


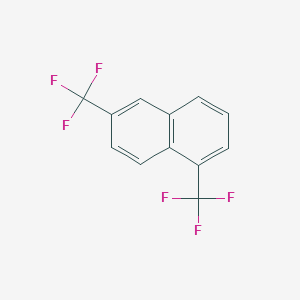
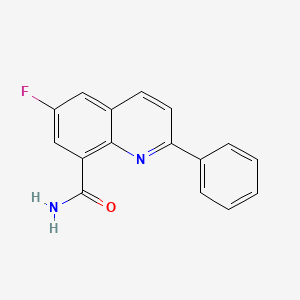
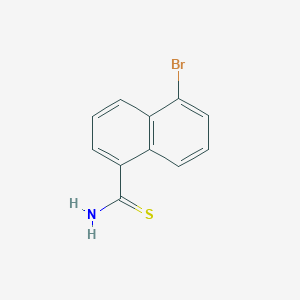
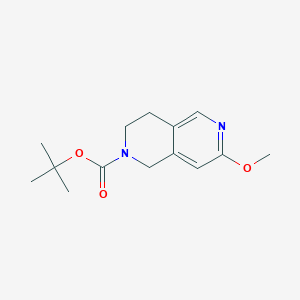
![1-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11852571.png)
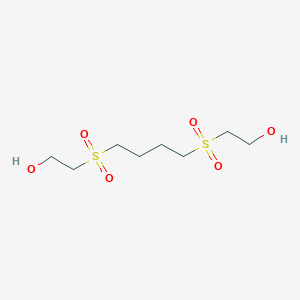
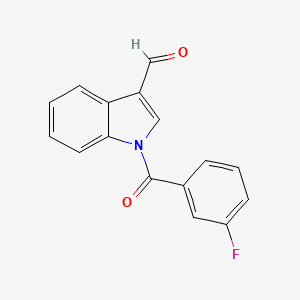
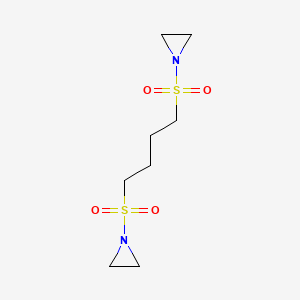
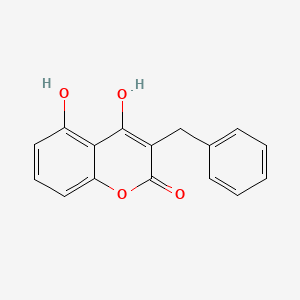
![2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B11852595.png)

